molecular formula C6H3BrClF2N B13927161 2-Bromo-5-chloro-3-(difluoromethyl)pyridine

2-Bromo-5-chloro-3-(difluoromethyl)pyridine

Cat. No.: B13927161
M. Wt: 242.45 g/mol
InChI Key: LBMVCTXBMGMKEI-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H3BrClF2N and a molecular weight of 242.45 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-3-(difluoromethyl)pyridine typically involves halogenation and difluoromethylation reactions. One common method includes the bromination of 5-chloro-3-(difluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-3-(difluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and various organometallic reagents.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions with boronic acids produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-chloro-3-(difluoromethyl)pyridine is unique due to the specific arrangement of bromine, chlorine, and difluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C6H3BrClF2N

Molecular Weight

242.45 g/mol

IUPAC Name

2-bromo-5-chloro-3-(difluoromethyl)pyridine

InChI

InChI=1S/C6H3BrClF2N/c7-5-4(6(9)10)1-3(8)2-11-5/h1-2,6H

InChI Key

LBMVCTXBMGMKEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)F)Br)Cl

Origin of Product

United States

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